![molecular formula C26H22ClN3O4 B2522548 N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide CAS No. 931334-31-5](/img/structure/B2522548.png)
N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an acetylphenyl group, a benzamide group, and a tricyclic diazatricyclo group . These types of compounds are often used in the synthesis of various types of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a tricyclic ring system . The structure would likely be determined using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. For example, similar compounds like 4’-Acetamidoacetophenone have a melting point of 166-170°C .
Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide, also known as N-(4-acetylphenyl)-3-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide. Each section focuses on a unique application of this compound.
Antibacterial Activity
This compound has shown significant potential as an antibacterial agent. Research indicates that its structural features, particularly the presence of the benzamide and diazatricyclo moieties, contribute to its ability to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . These properties make it a promising candidate for developing new antibacterial drugs.
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that it can effectively scavenge free radicals, thereby reducing oxidative damage in biological systems . This antioxidant potential is valuable in the development of therapeutic agents aimed at preventing or treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anticancer Applications
Research has explored the compound’s efficacy in inhibiting cancer cell proliferation. Its unique chemical structure allows it to interfere with cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines . This makes it a potential candidate for anticancer drug development, particularly for targeting specific types of cancer that are resistant to conventional therapies.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This application is particularly relevant for developing treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
Due to its antioxidant and anti-inflammatory properties, this compound is also being studied for its neuroprotective effects. It has the potential to protect neurons from damage caused by oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a promising candidate for developing neuroprotective drugs.
Antifungal Activity
The compound has demonstrated antifungal properties, making it effective against various fungal pathogens. Its ability to disrupt fungal cell membranes and inhibit fungal growth is being explored for the development of new antifungal agents . This is particularly important given the rising incidence of fungal infections and the increasing resistance to existing antifungal drugs.
Antiviral Applications
Preliminary studies suggest that the compound may have antiviral activity, potentially inhibiting the replication of certain viruses . This application is of great interest for developing antiviral therapies, especially in the context of emerging viral infections and the need for new antiviral drugs.
Pharmacological Research
Beyond its specific therapeutic applications, the compound is also valuable in pharmacological research. Its diverse biological activities make it a useful tool for studying various biochemical pathways and mechanisms of action . This can lead to a better understanding of disease processes and the development of more targeted and effective treatments.
Zukünftige Richtungen
The future research directions for this compound could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties, safety and hazards, and potential uses in various fields .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-15(31)16-6-9-19(10-7-16)28-24(32)17-4-3-5-20(12-17)30-25(33)29-22-14-26(30,2)34-23-11-8-18(27)13-21(22)23/h3-13,22H,14H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVPSBDLCQFOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)NC4CC3(OC5=C4C=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


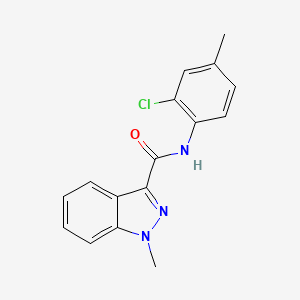
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)
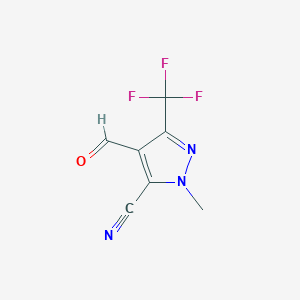
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)
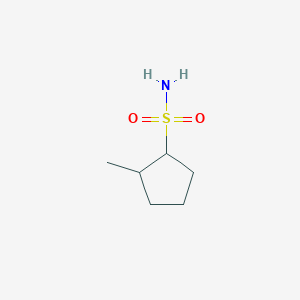
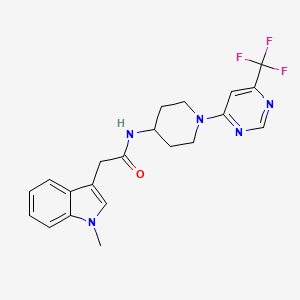
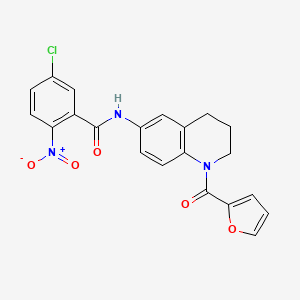
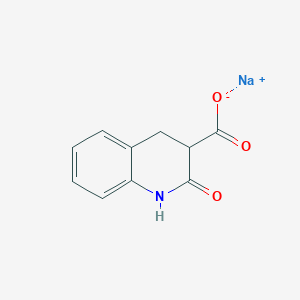
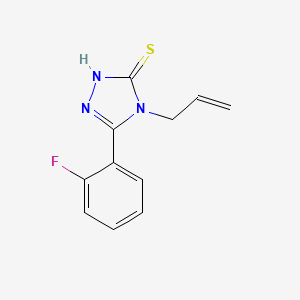
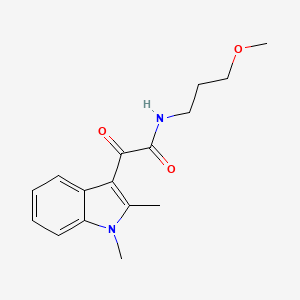
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)
![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)